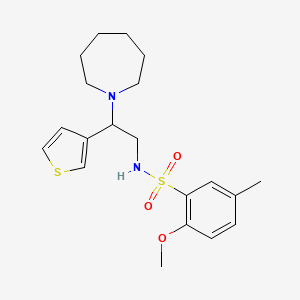

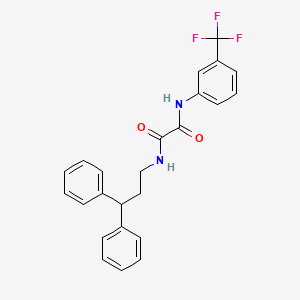

![molecular formula C17H16N2O3S B2634777 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034345-74-7](/img/structure/B2634777.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound with a five-membered ring containing sulfur . The molecule also contains a 2-hydroxyethyl group, a 1-methyl-2-oxo-1,2-dihydropyridine moiety, and a carboxamide group .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves reactions with various substrates . For instance, one-step synthesis of benzo[b]thiophenes can be achieved by aryne reaction with alkynyl sulfides . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound can be achieved due to good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined by techniques such as single-crystal X-ray diffraction . This technique reveals the arrangement of atoms in the crystal and can provide detailed information about the molecular structure.Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For example, they can undergo Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . They can also undergo reactions with aryne intermediates to form a wide range of organosulfur compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be determined by various techniques. Thermogravimetric analysis (TGA) can provide information about the thermal stability of the compound .Scientific Research Applications

Synthesis and Characterization

- Synthesis and Characterization of Thiophene Derivatives :

- Thiophene derivatives have been synthesized and characterized for their potential biological activities. These compounds, including 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, have been subjected to antimicrobial evaluation and molecular docking studies, indicating their potential in pharmaceutical applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Biochemical Studies and Applications

Bioactive Thiophene Derivatives :

- Certain thiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal activities, with their molecular structures contributing to their biological activity. These compounds exhibit intermolecular interactions and intramolecular hydrogen bonds, affecting their conformation and potentially influencing their biological efficacy (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Cobalt(II) Complexes with Thiophene Derivatives for Bioinorganic Applications :

- Cobalt(II) complexes with Schiff bases derived from thiophene-2-glyoxal, such as TEAB and TEPC, have been synthesized and characterized. These complexes demonstrate higher antimicrobial activities compared to the free ligand, indicating their potential in bioinorganic chemistry and as antimicrobial agents (Singh, Das, & Dhakarey, 2009).

Novel Thiophene Derivatives as Antimicrobial Agents :

- Novel thiophene derivatives have been synthesized and shown to possess significant antimicrobial activities against various bacterial and fungal strains. The structural elucidation of these compounds was performed using various spectroscopic techniques, highlighting their potential in medicinal chemistry research (Desai, Dodiya, & Shihora, 2011).

Antimicrobial and Antianxiety Activities of Thiophene Derivatives :

- A series of novel thiophene derivatives have been synthesized and screened for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds have shown high activity compared to standard drugs, indicating their therapeutic potential (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Mechanism of Action

The mechanism of action of benzo[b]thiophene derivatives can vary depending on their structure and the biological target. For example, some benzo[b]thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and how to work safely with the chemical product. For benzo[b]thiophen-3-ylamine, a related compound, the SDS recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Benzo[b]thiophene derivatives have been the focus of extensive research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the development of new synthetic methods, the exploration of new biological targets, and the design of new drugs based on benzo[b]thiophene derivatives .

Properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19-8-4-6-12(17(19)22)16(21)18-9-14(20)13-10-23-15-7-3-2-5-11(13)15/h2-8,10,14,20H,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPCGLNXEOWOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile](/img/structure/B2634696.png)

![(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2634699.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2634701.png)

methanone](/img/structure/B2634702.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea](/img/structure/B2634704.png)

![3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2634710.png)

![methyl 5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2634714.png)